Cimigenol
Overview
Description
Cimigenol is a triterpenoid . It is a natural product found in Actaea europaea, Actaea dahurica, and other organisms . It is an active compound isolated from Cimicifuga, with potent anti-tumor activity .
Molecular Structure Analysis
Cimigenol has a molecular formula of C30H48O5 . Its molecular weight is 488.70 . The percent composition is C 73.73%, H 9.90%, O 16.37% .Physical And Chemical Properties Analysis
Cimigenol has a molecular weight of 488.70 and a molecular formula of C30H48O5 . The percent composition is C 73.73%, H 9.90%, O 16.37% .Scientific Research Applications
Antitumor Properties
Cimigenol has shown significant potential in antitumor research. In a study by Ma et al. (2022), cimigenol was found to depress acute myeloid leukemia cells by breaking bone marrow stromal cells via the CXCR4/SDF‑1α pathway. This suggests a novel approach for targeting leukemia cells protected by bone marrow stromal cells (Ma et al., 2022).
Another research by Sakurai et al. (2003) highlighted cimigenol's antitumor-promoting effects, especially its ability to inhibit Epstein-Barr virus activation and its significant inhibitory effects on mouse skin tumor promotion (Sakurai et al., 2003).
Further, cimigenol and related compounds were evaluated for their cytotoxicity against various cancer cell lines, as found in a study by Sun et al. (2007). This study highlights the potential of cimigenol as a cytotoxic agent against cancer cells (Sun et al., 2007).
Chemopreventive Potential
Cimigenol has also been researched for its chemopreventive properties. A study by Sakurai et al. (2005) investigated cimigenol as a potential antitumor promoter, finding that it displayed significant activity in inhibiting the Epstein-Barr virus early antigen and mouse skin tumors (Sakurai et al., 2005).
Cytotoxic Activity
Cimigenol has been isolated from various sources and tested for its cytotoxic activity against cancer cell lines. For instance, Cuong et al. (2011) isolated cimigenol from Cimicifugae Rhizoma and evaluated its cytotoxic activity, demonstrating its potential against cancer cell lines (Cuong et al., 2011).
Other Applications
The research by Hao et al. (2013) provides a comprehensive overview of the chemical and biological studies on Cimicifugeae, of which cimigenol is a predominant compound. This includes the exploration of its various bioactivities and potential therapeutic efficacy (Hao et al., 2013).
properties
IUPAC Name |
(1S,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22S)-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosane-2,9-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O5/c1-16-14-17-22(25(4,5)33)35-30(34-17)21(16)26(6)12-13-29-15-28(29)11-10-20(31)24(2,3)18(28)8-9-19(29)27(26,7)23(30)32/h16-23,31-33H,8-15H2,1-7H3/t16-,17-,18+,19+,20+,21-,22+,23-,26-,27-,28-,29+,30+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBHUROFMYCHGI-IEUUZZHOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(OC3(C1C4(CCC56CC57CCC(C(C7CCC6C4(C3O)C)(C)C)O)C)O2)C(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H]2[C@H](O[C@]3([C@H]1[C@]4(CC[C@@]56C[C@@]57CC[C@@H](C([C@@H]7CC[C@H]6[C@@]4([C@H]3O)C)(C)C)O)C)O2)C(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cimigenol | |
CAS RN |
3779-59-7 | |
Record name | Cimigenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003779597 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CIMIGENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SN559V4Y83 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.